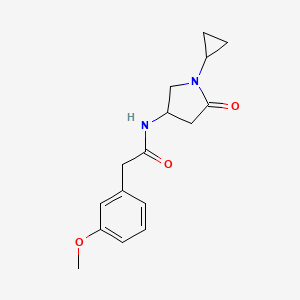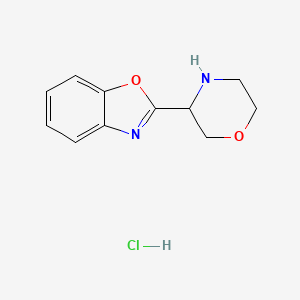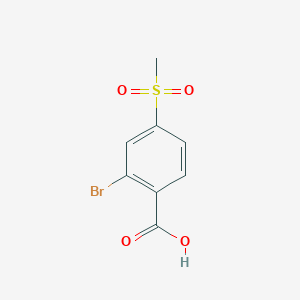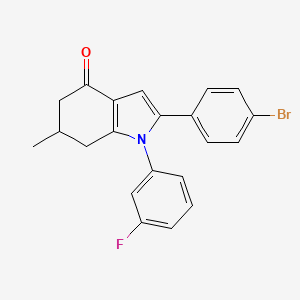
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide is a chemical compound that belongs to the class of pyrrolidin-3-ylamide derivatives. It is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that is responsible for the degradation of endocannabinoids. The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide involves the inhibition of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide, an enzyme that is responsible for the degradation of endocannabinoids. The inhibition of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide leads to an increase in the levels of endocannabinoids, which in turn activates the cannabinoid receptors in the brain. The activation of cannabinoid receptors has been shown to have analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the brain, which in turn activates the cannabinoid receptors. The activation of cannabinoid receptors has been shown to have analgesic, anxiolytic, and antidepressant effects. The compound has also been shown to have anti-inflammatory effects.
実験室実験の利点と制限
The advantages of using N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide in lab experiments include its potent inhibition of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide, which leads to an increase in the levels of endocannabinoids. The compound has also been shown to have good bioavailability and pharmacokinetic properties. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
将来の方向性
There are several future directions for the study of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide. One direction is the further investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is the development of more potent and selective N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide inhibitors. The compound could also be studied for its potential use in the treatment of other disorders, such as inflammation and cancer. Finally, more studies are needed to determine the long-term safety and efficacy of the compound.
合成法
The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide involves the reaction of 3-methoxyphenylacetic acid with cyclopropylamine to form the corresponding amide. The amide is then reacted with ethyl chloroformate to obtain the desired compound.
科学的研究の応用
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. The compound has also been studied for its potential use in the treatment of drug addiction and withdrawal.
特性
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-4-2-3-11(7-14)8-15(19)17-12-9-16(20)18(10-12)13-5-6-13/h2-4,7,12-13H,5-6,8-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSKAGBVKHNNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(3-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dimethylthiazol-2-yl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2972606.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2972610.png)
![3-((2-morpholino-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2972611.png)
![N-[2-(Cyclopropylmethyl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2972612.png)

![1-[(4-fluorophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2972615.png)
![N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2972616.png)
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2972619.png)
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-6-fluorobenzamide](/img/structure/B2972623.png)



